1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate)
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Overview
Description
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is an organophosphorus compound with the chemical formula C26H49BF4P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is known for its use as a ligand in coordination chemistry, where it forms complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through a multi-step process:
Reaction of Nickel Complex: The synthesis begins with the reaction of a nickel complex, such as Ni(dppe)O2 (where dppe stands for 1,2-Bis(diphenylphosphino)ethane), with a halogenated compound like N=CCl4. This reaction yields trans-[Ni(dppe)Cl(CCl4)].
Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with tetrafluoroboric acid in ethanol to produce 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metals.
Substitution Reactions: The compound can participate in substitution reactions where one ligand in a metal complex is replaced by another.
Common Reagents and Conditions
Palladium Catalysts: Used in decarbonylative C-H coupling of azoles and aromatic esters.
Nickel Catalysts: Employed in cross-coupling reactions of aryl fluorides and primary amines.
Major Products
The major products formed from these reactions are typically metal complexes, which can be used in various catalytic processes.
Scientific Research Applications
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in catalysis for organic synthesis, including hydrogenation and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
1,3-Bis(dicyclohexylphosphino)propane: Another related ligand with a different carbon backbone.
Uniqueness
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and the presence of tetrafluoroborate anions, which can influence its solubility and reactivity compared to other similar ligands.
Properties
Molecular Formula |
C26H50B2F8P2 |
---|---|
Molecular Weight |
598.2 g/mol |
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;ditetrafluoroborate |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1/p+2 |
InChI Key |
JOBMUOAMAMSRBN-UHFFFAOYSA-P |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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